molecular formula C7H12BrF3 B1383073 3-(Bromomethyl)-1,1,1-trifluoro-4-methylpentane CAS No. 1936619-85-0

3-(Bromomethyl)-1,1,1-trifluoro-4-methylpentane

Cat. No.: B1383073
CAS No.: 1936619-85-0
M. Wt: 233.07 g/mol
InChI Key: RGCRIILGZQQENZ-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-1,1,1-trifluoro-4-methylpentane is an organic compound characterized by the presence of a bromomethyl group attached to a trifluoromethylated pentane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)-1,1,1-trifluoro-4-methylpentane typically involves the bromination of a suitable precursor. One common method is the bromination of 1,1,1-trifluoro-4-methylpentane using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)-1,1,1-trifluoro-4-methylpentane can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

    Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or ketones, and reduced to form alkanes.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Elimination Reactions: Strong bases like potassium tert-butoxide (KOtBu) in solvents like dimethylformamide (DMF).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Nucleophilic Substitution: Formation of substituted derivatives such as azides, thiols, or ethers.

    Elimination Reactions: Formation of alkenes.

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of alkanes.

Scientific Research Applications

3-(Bromomethyl)-1,1,1-trifluoro-4-methylpentane has several applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Pharmaceuticals: Potential intermediate in the synthesis of bioactive compounds.

    Materials Science: Utilized in the preparation of fluorinated materials with unique properties.

    Chemical Biology: Employed in the study of enzyme mechanisms and protein modifications.

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-1,1,1-trifluoro-4-methylpentane in chemical reactions typically involves the formation of reactive intermediates such as carbocations or radicals. These intermediates can then undergo further transformations, leading to the desired products. The trifluoromethyl group can influence the reactivity and stability of these intermediates, making the compound a valuable tool in synthetic chemistry .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Chloromethyl)-1,1,1-trifluoro-4-methylpentane
  • 3-(Iodomethyl)-1,1,1-trifluoro-4-methylpentane
  • 3-(Bromomethyl)-1,1,1-trifluoro-4-ethylpentane

Uniqueness

3-(Bromomethyl)-1,1,1-trifluoro-4-methylpentane is unique due to the presence of both bromomethyl and trifluoromethyl groups. The bromomethyl group provides a reactive site for nucleophilic substitution, while the trifluoromethyl group imparts stability and influences the electronic properties of the molecule. This combination makes the compound particularly useful in the synthesis of fluorinated organic molecules and in the study of reaction mechanisms .

Properties

IUPAC Name

3-(bromomethyl)-1,1,1-trifluoro-4-methylpentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12BrF3/c1-5(2)6(4-8)3-7(9,10)11/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGCRIILGZQQENZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CC(F)(F)F)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12BrF3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Bromomethyl)-1,1,1-trifluoro-4-methylpentane
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3-(Bromomethyl)-1,1,1-trifluoro-4-methylpentane
Reactant of Route 3
3-(Bromomethyl)-1,1,1-trifluoro-4-methylpentane
Reactant of Route 4
3-(Bromomethyl)-1,1,1-trifluoro-4-methylpentane
Reactant of Route 5
3-(Bromomethyl)-1,1,1-trifluoro-4-methylpentane
Reactant of Route 6
3-(Bromomethyl)-1,1,1-trifluoro-4-methylpentane

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